

Application Notes and Protocols: Anticancer Agent CT-P72/ABP-102

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Compound of Interest

Compound Name: Anticancer agent 72

Cat. No.: B12397534

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CT-P72/ABP-102 is a novel multi-antibody T-cell engager (TCE) immuno-oncology therapy co-developed by Celltrion and Abpro.^[1] It is designed to connect the immune system's T-cells to cancer cells that express the HER2 (human epidermal growth factor receptor 2) protein. This mechanism facilitates the targeted elimination of cancer cells.^[1] Preclinical studies have highlighted its potential as a treatment, particularly for tumors with high HER2 expression and those resistant to existing therapies like ENHERTU.^[1]

Mechanism of Action: CT-P72/ABP-102 functions as a T-cell engager. Its structural design optimizes binding to HER2-expressing cancer cells while reducing T-cell avidity towards normal cells with low HER2 expression. This selective binding directs T-cells to attack and eliminate the tumor cells.^[1]

In Vivo Efficacy Data

Preclinical evaluation of CT-P72/ABP-102 has been conducted in various mouse models to determine its anti-tumor activity. The data presented below is a representative summary from a dual xenograft mouse model, which simultaneously hosted tumors with both high and low HER2 expression.

Table 1: Summary of In Vivo Efficacy in Dual Xenograft Mouse Model

Treatment Group	Dose (mg/kg)	Tumor Model	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)	Statistical Significance (p-value)
Vehicle Control	-	HER2-High	+250%	-	-
CT-P72/ABP-102	10	HER2-High	+50%	80%	<0.01
CT-P72/ABP-102	20	HER2-High	-20% (regression)	>100%	<0.001
Vehicle Control	-	HER2-Low	+230%	-	-
CT-P72/ABP-102	20	HER2-Low	+210%	Not Significant	>0.05

Note: Data is simulated based on descriptions of preclinical findings.^[1] TGI is calculated relative to the vehicle control group. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Experimental Protocols

Protocol: Murine Dual Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a dual xenograft model to evaluate the selective efficacy of CT-P72/ABP-102 against HER2-high expressing tumors.

Materials:

- HER2-high expressing cancer cell line (e.g., NCI-N87)
- HER2-low expressing cancer cell line (e.g., MDA-MB-231)

- Immunocompromised mice (e.g., NOD/SCID or similar)
- Matrigel
- CT-P72/ABP-102
- Sterile PBS (for dilution)
- Standard animal husbandry equipment and facilities

Procedure:

- Cell Culture: Culture HER2-high and HER2-low expressing cells according to standard protocols. Harvest cells during the logarithmic growth phase.
- Cell Implantation:
 - On Day 0, subcutaneously implant the HER2-high expressing cells (e.g., 5×10^6 cells in 100 μ L of a 1:1 PBS/Matrigel mixture) into the right flank of each mouse.
 - Simultaneously, implant the HER2-low expressing cells into the left flank of the same mouse.
- Tumor Growth and Randomization:
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Randomize mice into treatment and control groups.
- Drug Administration:
 - Administer CT-P72/ABP-102 or vehicle control (e.g., sterile PBS) via intravenous (IV) injection at the specified doses.
 - Dosing frequency should be determined based on the agent's pharmacokinetic profile (e.g., twice weekly).
- Monitoring:

- Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor animal body weight and overall health status.
- Endpoint:
 - Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
 - Euthanize animals and collect tumors for further analysis (e.g., pharmacodynamic studies).

Protocol: Pharmacodynamic (PD) Biomarker Analysis - T-Cell Infiltration

This protocol details the use of immunohistochemistry (IHC) to assess T-cell infiltration into the tumor microenvironment, a key indicator of CT-P72/ABP-102's mechanism of action.

Materials:

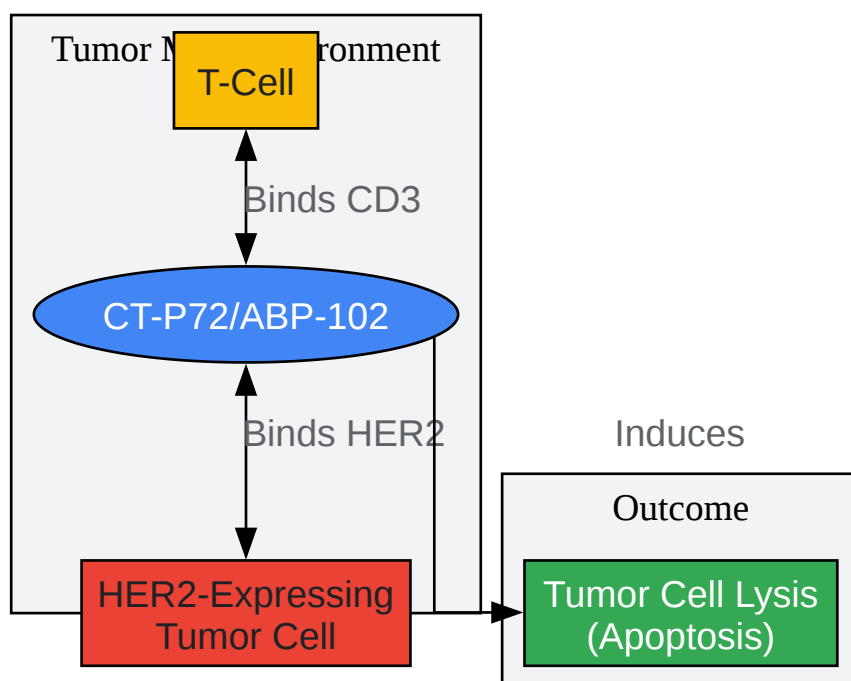
- Tumor samples collected from the in vivo study
- Formalin (10%)
- Paraffin
- Microtome
- Primary antibody against a T-cell marker (e.g., anti-CD3)
- Secondary antibody and detection system
- Microscope

Procedure:

- Sample Preparation:

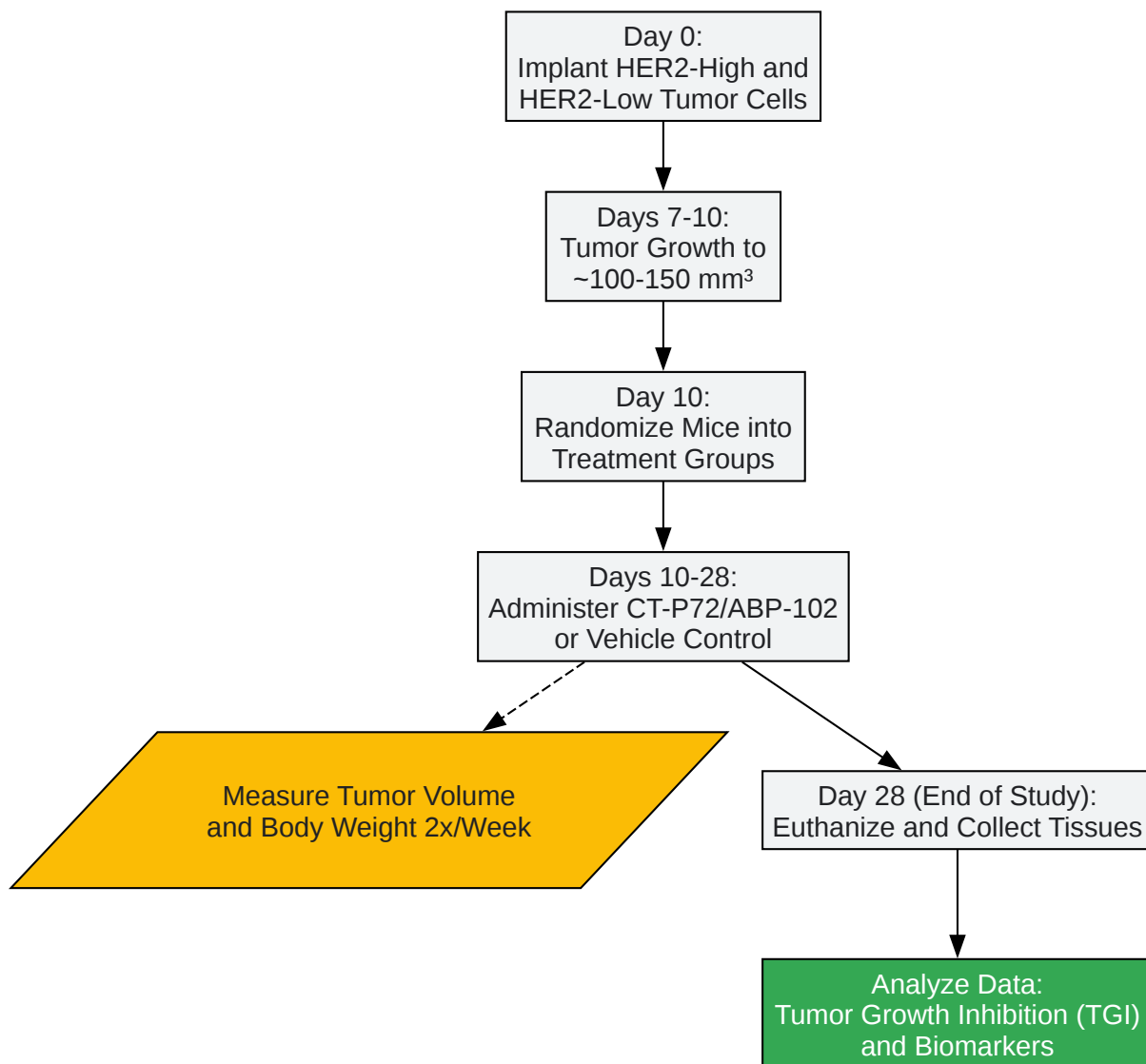
- Fix collected tumors in 10% formalin for 24 hours.
- Process and embed the fixed tissue in paraffin.
- Section the paraffin blocks into 4-5 μm slices and mount on slides.
- Immunohistochemistry:
 - Deparaffinize and rehydrate the tissue sections.
 - Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
 - Block endogenous peroxidase activity.
 - Incubate with the primary anti-CD3 antibody.
 - Apply the secondary antibody and the detection reagent.
 - Counterstain with hematoxylin.
- Analysis:
 - Image the stained slides.
 - Quantify the number of CD3-positive T-cells within the tumor tissue.
 - Compare the levels of T-cell infiltration between the treated and control groups.

Visualizations: Pathways and Workflows



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Caption: Mechanism of action for CT-P72/ABP-102.



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Caption: Experimental workflow for the in vivo dual xenograft study.

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References

- 1. Celltrion announces preclinical findings of multi-antibody drug candidate CT-P72 at SITC 2025 < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
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